molecular formula C12H13NO9 B1599087 p-Nitrophenyl-beta-D-glucuronide CAS No. 39031-76-0

p-Nitrophenyl-beta-D-glucuronide

Cat. No. B1599087
CAS RN: 39031-76-0
M. Wt: 315.23 g/mol
InChI Key: QSUILVWOWLUOEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Nitrophenyl-β-D-glucuronide (NPG) is a chromogenic substrate primarily used for detecting the activity of the enzyme β-glucuronidase . This enzyme hydrolyzes NPG at the β1-glycosidic bond between 4-nitrophenol and glucuronic acid, releasing 4-nitrophenol. The liberated 4-nitrophenol can be spectrophotometrically measured at wavelengths around 402-410 nm .


Physical And Chemical Properties Analysis

  • Toxicity : Standard handling precautions apply .

Scientific Research Applications

1. Enzyme Activity Assays

p-Nitrophenyl-beta-D-glucuronide is extensively used in enzyme activity assays, particularly for β-glucuronidase. Studies have compared its efficiency with other substrates like phenolphthalein glucuronide, highlighting its advantages and reliability in various diseases (Szász, 1967). It serves as an excellent substrate due to its ability to produce a measurable colorimetric change upon enzymatic action, making it crucial in biochemical assays and diagnostic studies.

2. Cancer Diagnosis and Research

This compound plays a significant role in cancer research, particularly in the diagnosis of colon cancer. Its transformation through enzymatic reactions has been utilized to differentiate cancer patients from healthy individuals, demonstrating its potential as a diagnostic tool for colorectal cancer (Waszkiewicz et al., 2015).

3. Microbial Identification and Study

In microbiology, p-Nitrophenyl-beta-D-glucuronide assists in identifying bacterial species, particularly in the Enterobacteriaceae family. Its hydrolysis by β-glucuronidase activity is used as a discriminative test in routine biochemical assays for differentiating various bacterial genera and species (Massenti et al., 1981).

properties

IUPAC Name

3,4,5-trihydroxy-6-(4-nitrophenoxy)oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO9/c14-7-8(15)10(11(17)18)22-12(9(7)16)21-6-3-1-5(2-4-6)13(19)20/h1-4,7-10,12,14-16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUILVWOWLUOEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391117
Record name p-Nitrophenyl-beta-D-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Nitrophenyl-beta-D-glucuronide

CAS RN

39031-76-0
Record name p-Nitrophenyl-beta-D-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-Nitrophenyl-beta-D-glucuronide
Reactant of Route 2
p-Nitrophenyl-beta-D-glucuronide
Reactant of Route 3
Reactant of Route 3
p-Nitrophenyl-beta-D-glucuronide
Reactant of Route 4
Reactant of Route 4
p-Nitrophenyl-beta-D-glucuronide
Reactant of Route 5
Reactant of Route 5
p-Nitrophenyl-beta-D-glucuronide
Reactant of Route 6
Reactant of Route 6
p-Nitrophenyl-beta-D-glucuronide

Citations

For This Compound
49
Citations
T Nakamura, K Takagaki, M Majima, S Kimura… - Journal of Biological …, 1990 - Elsevier
… 1) Neither sulfated glycosaminoglycanoligosaccharides nor p-nitrophenyl-beta-D-glucuronide were substrates for the enzyme. 2) The molecular weight was found to be about 130,000 …
Number of citations: 28 www.sciencedirect.com
P Sánchez-Mozo, M Freire… - Revista Espanola de …, 1978 - europepmc.org
… In the incubation of the enzyme with hyaluronic acid, chitin, deacetilated glycol-chitin and p-nitrophenyl-beta-D-glucuronide, N-acetyl-beta-D-glucosamine and glucuronic acid were not …
Number of citations: 2 europepmc.org
HS Jeong, CH Yang - Bulletin of the Korean Chemical Society, 1985 - koreascience.kr
${\beta} $-Glucuronidase (EC 3.2. 1.31) which hydrolizes D-glucuronate from ${\beta} $-D-glucuronide was purified from rat liver, using ammonium sulfate fractionation, DEAE-cellulose …
Number of citations: 0 koreascience.kr
MF Massenti, G Scarlata, A Nastasi - Bollettino dell'Istituto …, 1981 - europepmc.org
… The test, using p-nitrophenyl-beta-D-glucuronide (pNPGlcU) agar culture, can be included easily in the routine Enterobacteriaceae biochemical assays. The test is discriminating for …
Number of citations: 18 europepmc.org
SJ Borghoff, LS Birnbaum - Drug metabolism and disposition, 1985 - ASPET
… UDPGT was measured using both p-nitrophenol (PNP) and phenolphthalein (PT) as substrates, while p-nitrophenyl-beta-D-glucuronide was used to measure BG activity. No age-…
Number of citations: 52 dmd.aspetjournals.org
L Le Minor, J Buissiere, G Novel… - Annales de Microbiologie, 1978 - europepmc.org
… Out of 4,114 cultures of Salmonella belonging to various serotypes, 1,241 (30,1%) hydrolyze p-nitrophenyl-beta-D-glucuronide, the chromogenic substrate of beta-glucuronidase. …
Number of citations: 1 europepmc.org
GL Qiao, PL Williams, JE Riviere - Drug metabolism and disposition, 1994 - ASPET
… Total 14C as well as HPLC-separated PA, paraoxon (PO), PNP, and p-nitrophenyl-beta-D-glucuronide (PNP-G) profiles in plasma and urine, and 14C in blood, stratum corneum, dosed …
Number of citations: 44 dmd.aspetjournals.org
T Dotan, Y Shacham-Diamand - Electrochemical Society Meeting …, 2021 - iopscience.iop.org
… The cells were stirred in a glass with 0.13M p-nitrophenyl beta-D glucuronide (PNPG) for 30 minutes. The measurement was conducted in a batch cell (Micrux, Spain) using a gold IDA …
Number of citations: 3 iopscience.iop.org
KY Kim, JH Cho, CM Yu, KJ Lee… - Infection & …, 2018 - synapse.koreamed.org
… kristinae to react positively to the crystal violet, novobiocin, nitrate, p-nitrophenyl-beta-D-glucuronide, phosphatase, and mannitol sections. This meant that the organism could not …
Number of citations: 10 synapse.koreamed.org
M TAMURA, H SUZUKI… - Food science and …, 2000 - jstage.jst.go.jp
… We measured the beta-glucuronidase activity with p-nitrophenyl-beta-D-glucuronide and measured enzyme activity as described (Rowland et al., 1983). Statistics All results were …
Number of citations: 2 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.